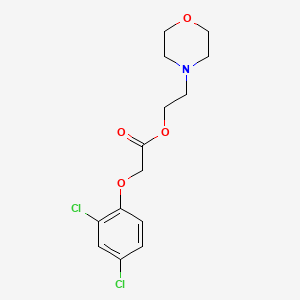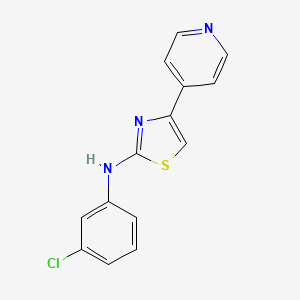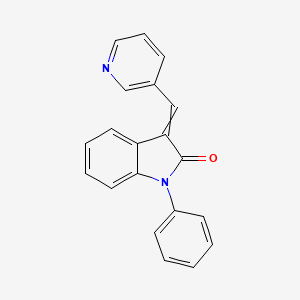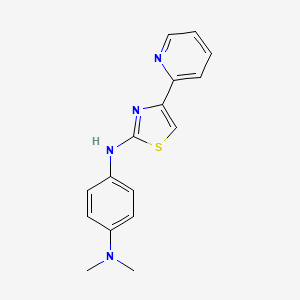![molecular formula C18H16ClN3O5S B10804606 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10804606.png)
2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD-219292: is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in industrial applications, particularly as a component in adhesives and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD-219292 involves a series of chemical reactions that typically include the combination of diiron trioxide, epoxy resin, calcium carbonate, neopentyl glycol diglycidyl ether, and manganese. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, SD-219292 is produced using large-scale reactors where the raw materials are mixed and subjected to specific conditions to achieve the final product. The process involves precise control of temperature, pressure, and mixing rates to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: SD-219292 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
SD-219292 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a component in the synthesis of other compounds.
Biology: Investigated for its potential use in biological assays and as a marker in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Widely used in adhesives, sealants, and coatings due to its strong bonding properties and durability
Mechanism of Action
The mechanism of action of SD-219292 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Epoxy Resin Compounds: Known for their strong adhesive properties and used in various industrial applications.
Polyurethane Compounds: Used in coatings and sealants, offering flexibility and durability.
Silicone Compounds: Known for their resistance to extreme temperatures and used in various industrial and medical applications.
Properties
Molecular Formula |
C18H16ClN3O5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O5S/c1-12-10-17(21-27-12)22-28(24,25)16-8-4-14(5-9-16)20-18(23)11-26-15-6-2-13(19)3-7-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
SZUWGHCWHZDEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B10804528.png)
![2-[[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B10804538.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B10804542.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B10804547.png)
![4-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804548.png)
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B10804549.png)

![N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B10804570.png)


![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)


![(E)-1-propyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B10804615.png)
